(2-Chloro-6-methoxyphenyl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHTZGYHHSPQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927902-53-2 | |
| Record name | (2-chloro-6-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methoxyphenyl)methanamine typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenylmethanamine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylmethanamines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Role: This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
- Reactions: It can undergo oxidation, reduction, and substitution reactions. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce different functional groups in place of the chloro group.
Biological Research
Potential Biological Effects
- Enzyme Interaction Studies: Research has indicated that (2-chloro-6-methoxyphenyl)methanamine interacts with specific enzymes and receptors, which may influence various biochemical pathways. This interaction is essential for understanding its potential therapeutic effects.
- Neuropharmacology: Ongoing studies are exploring its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.
Medicinal Applications
Therapeutic Potential
- Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals. Its structural characteristics suggest possible antimicrobial and anticancer properties.
- Case Study Example: In a study examining compounds with similar structures, this compound demonstrated promising activity against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Industrial Applications
Agrochemicals and Materials Science
- Intermediate in Production: It is utilized as an intermediate in the synthesis of agrochemicals and other industrial materials. Its unique properties enable the development of products with enhanced performance characteristics.
- Material Development: The compound's chemical stability and reactivity make it suitable for creating new materials with specific desired properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The chloro group in this compound withdraws electron density, while the methoxy group donates it, creating a polarized aromatic system. This contrasts with (2,4,6-Trimethoxyphenyl)methanamine, where three methoxy groups enhance electron density and steric hindrance .
- Heterocyclic Variants : Pyridine () and benzimidazole () derivatives introduce nitrogen atoms, altering solubility and hydrogen-bonding capacity compared to purely phenyl-based structures.
Physicochemical Properties
While direct solubility or stability data for this compound is unavailable, trends can be inferred from related compounds:
- Solubility: Methanamine derivatives with polar substituents (e.g., Cl, OCH₃) are typically more soluble in polar solvents like methanol or DMF. For instance, (6-Chloropyridin-2-yl)methanamine dihydrochloride () is likely highly water-soluble due to its ionic form .
- Boiling/Melting Points : Alkyl-substituted analogs like (2-Ethyl-6-methylphenyl)methanamine () may exhibit lower melting points due to reduced crystallinity compared to halogenated or methoxy-substituted variants.
Biological Activity
(2-Chloro-6-methoxyphenyl)methanamine, also known as 2-Chloro-6-methoxyphenylmethanamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- CAS Number : 927902-53-2
- Molecular Formula : C9H10ClN O
- Molecular Weight : 185.64 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily in the areas of antimicrobial and antifungal properties. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for microbial metabolism, thereby exerting antimicrobial effects.
- Modulation of Neurotransmission : It may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Effects : Research indicates that it can disrupt microbial cell wall synthesis or function, leading to cell death in certain strains.
Research Applications
The compound has been explored in various research contexts:
- Antimicrobial Research : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Helicobacter pylori. Minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
- Pharmaceutical Development : As a precursor for drug synthesis, it is being investigated for its potential use in developing new therapeutic agents targeting bacterial infections and possibly cancer .
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in various chemical applications including dyes and pigments.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Chloro-6-methoxyphenylboronic acid | Moderate antibacterial properties | Boronic acid functionality enhances reactivity |
| 2-Chloro-6-methoxyphenylamine | Antimicrobial activity | Lacks methanamine side chain |
| 2-Chloro-6-methoxyphenylmethanol | Limited antibacterial properties | Alcohol functional group alters solubility |
Case Study 1: Antibacterial Activity Against Helicobacter pylori
A study conducted on the antibacterial efficacy of this compound against H. pylori revealed promising results. The compound displayed an MIC value ranging from 32 to 64 µg/mL across multiple strains, indicating its potential as an alternative treatment for infections resistant to conventional therapies .
Case Study 2: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives of this compound showed antiproliferative effects on human tumor cell lines. For instance, one derivative exhibited a growth inhibition (GI50) value of 2.30 μM against HCT116 colon carcinoma cells, highlighting its potential role in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for (2-Chloro-6-methoxyphenyl)methanamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Friedel-Crafts alkylation of a pre-functionalized aromatic ring followed by catalytic hydrogenation of a nitrile intermediate to the primary amine .
- Buchwald-Hartwig amination for direct introduction of the methanamine group under palladium catalysis, though this requires optimization of ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) to suppress side reactions .
Key factors affecting yield: - Temperature control (<60°C to avoid decomposition of intermediates).
- Solvent choice (tetrahydrofuran or DMF for improved solubility of halogenated intermediates) .
Q. How should researchers characterize this compound, and what spectral signatures are critical for structural validation?
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, split into doublets due to chloro and methoxy substituents) and methanamine protons (δ 3.2–3.5 ppm for –CH₂–NH₂) .
- ¹³C NMR : Methoxy carbon (δ 55–57 ppm), aromatic carbons adjacent to Cl (δ 125–130 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 171.6 (C₈H₁₀ClNO⁺) with fragmentation patterns confirming loss of –NH₂ (–17 amu) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant properties noted in analogs ).
- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:
- Solubility issues : Use DMSO as a co-solvent (≤0.1% v/v) to avoid aggregation in aqueous buffers .
- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Target specificity : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?
- Activation of the amine : Protect the –NH₂ group with Boc (tert-butoxycarbonyl) to direct substitution at the chloro position .
- Catalytic systems : Use CuI/1,10-phenanthroline for Ullmann-type coupling with aryl boronic acids .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates by stabilizing transition states .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to model binding poses. The methoxy group’s electron-donating effect may enhance π-π stacking with aromatic residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
Q. What experimental designs are recommended to study its pharmacokinetic properties?
- In vitro ADME :
- Permeability: Caco-2 cell monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding: Equilibrium dialysis with human serum albumin .
- In vivo : Radiolabel the compound with ¹⁴C for mass balance studies in rodent models .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields?
- Reproducibility checks : Verify catalyst purity (e.g., Pd/C vs. Lindlar catalyst for hydrogenation) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) .
- Scale-dependent effects : Pilot reactions at 1 mmol scale before scaling to 10 mmol (exothermic reactions may require cryogenic conditions) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
